molecular formula C13H13NO3 B6367647 5-(3,4-Dimethoxyphenyl)-3-hydroxypyridine, 95% CAS No. 1258611-65-2

5-(3,4-Dimethoxyphenyl)-3-hydroxypyridine, 95%

Cat. No. B6367647
CAS RN: 1258611-65-2
M. Wt: 231.25 g/mol
InChI Key: ZPGMHNYFWNGCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dimethoxyphenyl)-3-hydroxypyridine, 95% (5-(3,4-DMHP)-3-HOP) is a synthetic compound that has been used in various scientific research applications, including in laboratory experiments. It is a hydrophobic compound with a molecular weight of 253.3 g/mol and a melting point of 97-99°C. It is a colorless, odorless, and water-soluble solid. 5-(3,4-DMHP)-3-HOP has been used as an intermediate in the synthesis of various compounds, including drugs, and as a reagent in biochemical and physiological research.

Scientific Research Applications

5-(3,4-DMHP)-3-HOP has been used in various scientific research applications, including as an intermediate in the synthesis of drugs and as a reagent in biochemical and physiological research. It has also been used as a starting material for the synthesis of a variety of compounds, including benzodiazepines and other drugs. Additionally, 5-(3,4-DMHP)-3-HOP has been used in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and other organic compounds.

Mechanism of Action

The mechanism of action of 5-(3,4-DMHP)-3-HOP is not well understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, 5-(3,4-DMHP)-3-HOP has been shown to interact with proteins and other molecules, suggesting that it may act as an allosteric modulator of enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,4-DMHP)-3-HOP are not well understood. However, the compound has been shown to inhibit the activity of several enzymes involved in drug metabolism, suggesting that it may have an effect on drug metabolism. Additionally, 5-(3,4-DMHP)-3-HOP has been shown to interact with proteins and other molecules, suggesting that it may have an effect on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

5-(3,4-DMHP)-3-HOP has several advantages for use in laboratory experiments. It is a stable compound with a high purity level, making it suitable for use in a variety of applications. Additionally, it is a colorless, odorless, and water-soluble solid, making it easy to handle and store. Additionally, the condensation reaction used to synthesize 5-(3,4-DMHP)-3-HOP is simple and can be carried out in a single step, making it a convenient reagent for use in laboratory experiments.
However, there are some limitations to the use of 5-(3,4-DMHP)-3-HOP in laboratory experiments. The exact mechanism of action of the compound is not well understood, making it difficult to predict its effects on biochemical and physiological processes. Additionally, the compound has not been extensively studied, making it difficult to determine its potential toxicity or any other adverse effects.

Future Directions

Given the potential applications of 5-(3,4-DMHP)-3-HOP, there are several potential future directions for research. One potential direction is to further investigate the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to determine the potential toxicity and other adverse effects of the compound. Additionally, further research could be conducted to investigate the potential applications of 5-(3,4-DMHP)-3-HOP in drug synthesis and other areas. Finally, further research could be conducted to investigate the potential uses of 5-(3,4-DMHP)-3-HOP in laboratory experiments and other applications.

Synthesis Methods

5-(3,4-DMHP)-3-HOP can be synthesized using a variety of methods. One such method is the condensation reaction of 3-hydroxy-4-methoxybenzaldehyde and pyridine, which yields 5-(3,4-DMHP)-3-HOP as the main product. This method is simple and can be carried out in a single step. The reaction is conducted at room temperature in an inert atmosphere and requires no special equipment or reagents.

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-12-4-3-9(6-13(12)17-2)10-5-11(15)8-14-7-10/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGMHNYFWNGCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CN=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682954
Record name 5-(3,4-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxyphenyl)pyridin-3-ol

CAS RN

1258611-65-2
Record name 5-(3,4-Dimethoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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